![molecular formula C24H26N2O B11496123 1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11496123.png)
1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one
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Overview
Description
1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core substituted with ethylphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethylphenylamine with an appropriate indole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-ETHYLPHENYL)-3-[(2-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
1-(2-METHYLPHENYL)-3-[(2-METHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE: This compound has methyl groups instead of ethyl groups, leading to differences in chemical properties and reactivity.
1-(2-CHLOROPHENYL)-3-[(2-CHLOROPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE: The presence of chlorine atoms imparts different electronic and steric effects compared to ethyl groups.
Properties
Molecular Formula |
C24H26N2O |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-(2-ethylanilino)-1-(2-ethylphenyl)-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C24H26N2O/c1-3-17-11-5-8-14-20(17)25-23-19-13-7-10-16-22(19)26(24(23)27)21-15-9-6-12-18(21)4-2/h5-6,8-9,11-12,14-16,25H,3-4,7,10,13H2,1-2H3 |
InChI Key |
HNCXADTVSNIKRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3CCCC=C3N(C2=O)C4=CC=CC=C4CC |
Origin of Product |
United States |
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